molecular formula C30H20N2O3 B11564356 1-[(E)-[(3-Cyano-4,5-diphenylfuran-2-YL)imino]methyl]naphthalen-2-YL acetate

1-[(E)-[(3-Cyano-4,5-diphenylfuran-2-YL)imino]methyl]naphthalen-2-YL acetate

Cat. No.: B11564356
M. Wt: 456.5 g/mol
InChI Key: CAVLQHZRIQXHMM-BIZUNTBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-[(3-Cyano-4,5-diphenylfuran-2-YL)imino]methyl]naphthalen-2-YL acetate is a complex organic compound that features a furan ring, a naphthalene ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-[(3-Cyano-4,5-diphenylfuran-2-YL)imino]methyl]naphthalen-2-YL acetate typically involves the condensation of 3-cyano-4,5-diphenylfuran-2-carbaldehyde with 2-aminonaphthalene followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation and acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-[(3-Cyano-4,5-diphenylfuran-2-YL)imino]methyl]naphthalen-2-YL acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized derivatives of the furan and naphthalene rings.

    Reduction: Reduced forms of the cyano and imino groups.

    Substitution: Substituted derivatives at the acetate group.

Scientific Research Applications

1-[(E)-[(3-Cyano-4,5-diphenylfuran-2-YL)imino]methyl]naphthalen-2-YL acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[(E)-[(3-Cyano-4,5-diphenylfuran-2-YL)imino]methyl]naphthalen-2-YL acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and naphthalene rings may facilitate interactions with hydrophobic pockets, while the cyano and imino groups can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    3-Cyano-4,5-diphenylfuran-2-carbaldehyde: A precursor in the synthesis of the target compound.

    2-Aminonaphthalene: Another precursor used in the synthesis.

    Naphthalene-2-YL acetate: A structurally related compound with similar functional groups.

Uniqueness: 1-[(E)-[(3-Cyano-4,5-diphenylfuran-2-YL)imino]methyl]naphthalen-2-YL acetate is unique due to its combination of a furan ring, a naphthalene ring, and an acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H20N2O3

Molecular Weight

456.5 g/mol

IUPAC Name

[1-[(E)-(3-cyano-4,5-diphenylfuran-2-yl)iminomethyl]naphthalen-2-yl] acetate

InChI

InChI=1S/C30H20N2O3/c1-20(33)34-27-17-16-21-10-8-9-15-24(21)26(27)19-32-30-25(18-31)28(22-11-4-2-5-12-22)29(35-30)23-13-6-3-7-14-23/h2-17,19H,1H3/b32-19+

InChI Key

CAVLQHZRIQXHMM-BIZUNTBRSA-N

Isomeric SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=N/C3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=NC3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.